molecular formula C14H18N2OS B2905135 N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide CAS No. 868370-58-5

N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide

Cat. No.: B2905135
CAS No.: 868370-58-5
M. Wt: 262.37
InChI Key: MXGYNJSAGGIVNM-PFONDFGASA-N
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Description

The compound “N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide” belongs to the benzothiazole family, characterized by a fused bicyclic structure comprising a benzene ring and a thiazole moiety. The Z-configuration of the imine bond (C=N) in the dihydrothiazol-2-ylidene core is critical for its stereoelectronic properties.

Properties

IUPAC Name

N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-5-6-12(17)15-14-16(4)11-8-9(2)7-10(3)13(11)18-14/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGYNJSAGGIVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N=C1N(C2=CC(=CC(=C2S1)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide can be achieved through various synthetic pathways. One common method involves the condensation of 3,5,7-trimethyl-1,3-benzothiazol-2-amine with butanoyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave irradiation and one-pot multicomponent reactions are also common in industrial settings to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1 (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide
This compound (C₂₄H₂₀N₂O₂S) shares the dihydrothiazol-2-ylidene core with the target molecule but differs in substituents. Key distinctions include:

  • Substituents : The methoxyphenyl and phenyl groups at positions 3 and 4 on the thiazole ring introduce steric bulk and electron-donating effects, contrasting with the trimethyl groups in the target compound.
  • Crystallographic Data : Bond lengths (C–N: ~1.34 Å, C–S: ~1.73 Å) and angles (N–C–S: ~126°) are consistent with typical dihydrothiazole derivatives, suggesting similar core geometry despite substituent variations .

2.2 N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide While lacking the thiazole ring, this benzamide derivative (C₁₃H₁₉NO₂) highlights the role of amide directing groups in metal-catalyzed C–H functionalization.

Crystallographic and Computational Tools

Both the target compound and its analogs rely on software like SHELXL and WinGX for structure refinement and validation. For example, the geometric parameters of the dihydrothiazole core in were resolved using SHELX-97, ensuring high precision in bond and angle measurements .

Table 1: Key Comparison of Structural Features

Property Target Compound (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl...] N-(2-Hydroxy-1,1-dimethylethyl)...
Core Structure Benzothiazole-2-ylidene + butanamide Dihydrothiazole-2-ylidene + benzamide Benzamide + hydroxyalkyl chain
Substituents 3,5,7-Trimethyl 3-(2-Methoxyphenyl), 4-phenyl 3-Methyl, 2-hydroxy-1,1-dimethylethyl
Functional Groups Amide, thiazole-imine Amide, methoxy, phenyl Amide, hydroxyl
Potential Applications Catalysis, ligand design Not reported Metal-catalyzed C–H activation

Research Findings and Implications

  • Electronic Tuning : Methyl groups electron-donate to the thiazole ring, increasing electron density at the imine nitrogen, which could improve binding to Lewis acidic metals. This contrasts with methoxy groups in , which offer stronger electron donation but reduced thermal stability .
  • Hydrogen Bonding : The butanamide side chain may participate in intermolecular hydrogen bonds (N–H···O or C=O···H–N), akin to patterns observed in benzamide derivatives . Such interactions could influence crystal packing or solubility.

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